N-[3-(1,3-dioxoisoindol-2-yl)propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A 2545 involves multiple steps, starting with the preparation of the core structure, 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamido. This intermediate is then reacted with propyl-phthalimide under controlled conditions to form the final compound. The reaction typically requires specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of A 2545 follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs. The final product is subjected to rigorous quality control measures to ensure it meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
A 2545 undergoes several types of chemical reactions, including:
Oxidation: A 2545 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also be reduced, typically using hydrogenation methods, to yield reduced forms.
Substitution: A 2545 can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields hydroxylated derivatives, while reduction results in the formation of amine derivatives .
Scientific Research Applications
A 2545 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of sodium channel blockers.
Biology: Investigated for its effects on cellular ion channels and potential therapeutic applications.
Medicine: Explored as a treatment for cardiac arrhythmias and other cardiovascular conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
Mechanism of Action
A 2545 exerts its effects by blocking sodium channels in cardiac cells. This action prevents the influx of sodium ions, which is essential for the initiation and propagation of electrical signals in the heart. By inhibiting sodium channels, A 2545 stabilizes the cardiac membrane and reduces the likelihood of arrhythmias .
Comparison with Similar Compounds
Similar Compounds
Mexiletine: Another sodium channel blocker used to treat arrhythmias.
Flecainide: A potent antiarrhythmic agent with a similar mechanism of action.
Uniqueness
A 2545 is unique in its potency and specificity for sodium channels. It has been shown to be more effective than mexiletine in certain arrhythmia models and does not exhibit the arrhythmogenic effects associated with flecainide .
Conclusion
A 2545 is a promising compound with significant potential in the treatment of cardiac arrhythmias. Its unique properties and wide range of applications make it a valuable subject of scientific research.
Properties
CAS No. |
93799-37-2 |
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Molecular Formula |
C20H25N3O3 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[3-(1,3-dioxoisoindol-2-yl)propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C20H25N3O3/c1-19(2)12-15(20(3,4)22-19)16(24)21-10-7-11-23-17(25)13-8-5-6-9-14(13)18(23)26/h5-6,8-9,12,22H,7,10-11H2,1-4H3,(H,21,24) |
InChI Key |
QBEQMOQXAHTSRR-UHFFFAOYSA-N |
SMILES |
CC1(C=C(C(N1)(C)C)C(=O)NCCCN2C(=O)C3=CC=CC=C3C2=O)C |
Canonical SMILES |
CC1(C=C(C(N1)(C)C)C(=O)NCCCN2C(=O)C3=CC=CC=C3C2=O)C |
Synonyms |
A 2545 A-2545 |
Origin of Product |
United States |
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